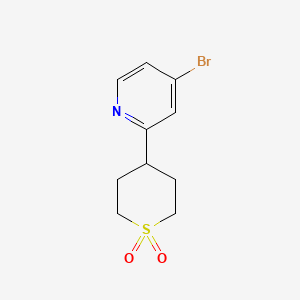amino}methyl)furan-2-carboxylic acid](/img/structure/B13509752.png)
5-({[(Tert-butoxy)carbonyl](furan-2-ylmethyl)amino}methyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({(Tert-butoxy)carbonylamino}methyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H15NO5. It is a derivative of furan, a heterocyclic organic compound, and contains both carboxylic acid and tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({(Tert-butoxy)carbonylamino}methyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-({(Tert-butoxy)carbonylamino}methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-({(Tert-butoxy)carbonylamino}methyl)furan-2-methanol.
Substitution: 5-({[(Furan-2-ylmethyl)amino}methyl)furan-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-({(Tert-butoxy)carbonylamino}methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-({(Tert-butoxy)carbonylamino}methyl)furan-2-carboxylic acid involves its interaction with various molecular targets. The Boc protecting group can be removed to reveal the free amine, which can then participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-tert-Butyl-3-methyl-furan-2-carboxylic acid: Similar in structure but with different substituents on the furan ring.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups attached to the furan ring.
Uniqueness
5-({(Tert-butoxy)carbonylamino}methyl)furan-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the furan ring, which provides versatility in synthetic applications and potential biological activity .
Eigenschaften
Molekularformel |
C16H19NO6 |
|---|---|
Molekulargewicht |
321.32 g/mol |
IUPAC-Name |
5-[[furan-2-ylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO6/c1-16(2,3)23-15(20)17(9-11-5-4-8-21-11)10-12-6-7-13(22-12)14(18)19/h4-8H,9-10H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
KQCOOMQKWHWDBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CO1)CC2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B13509673.png)
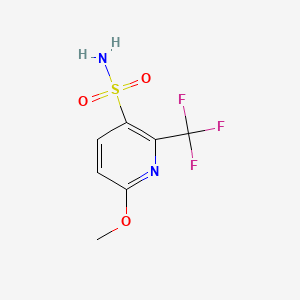

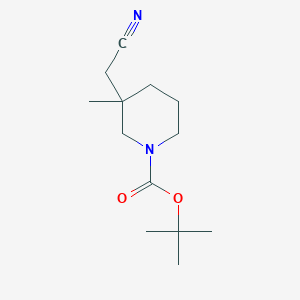
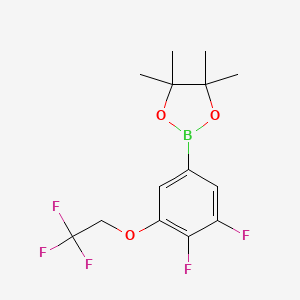
![1-[(tert-butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid](/img/structure/B13509705.png)

![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B13509713.png)
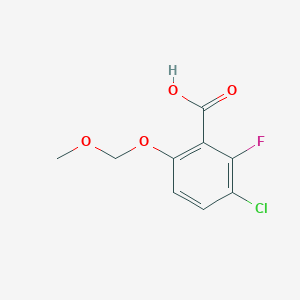
![tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate](/img/structure/B13509730.png)
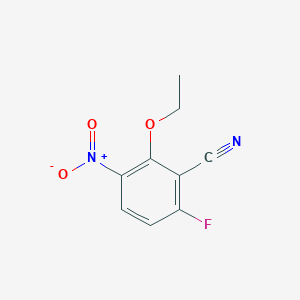
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13509733.png)
